molecular formula C22H23N3O2 B2759319 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-21-3

1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2759319
CAS No.: 900002-21-3
M. Wt: 361.445
InChI Key: HNYGEUHVJKOUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-methoxyphenyl group at position 1 and a 4-methylphenyl carboxamide at position 2. The methoxy group enhances solubility through its electron-donating nature, while the methylphenyl carboxamide contributes to steric and electronic modulation. Synthesis typically involves multi-step reactions, such as cyclocondensation and carboxamide coupling, achieving high yields under optimized conditions (e.g., 94.7% yield for a related compound) . Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms structural integrity, with key signals such as δ 3.90 ppm (methoxy) in 1H NMR and C=O stretching at 1633.8 cm⁻¹ in IR .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-5-9-18(10-6-16)23-22(26)25-15-14-24-13-3-4-20(24)21(25)17-7-11-19(27-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGEUHVJKOUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with p-tolyl isocyanate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolo[1,2-a]pyrazine core.

Industrial production methods for this compound typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance:

  • Synergistic Effects : The compound has shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. In vitro tests indicated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL for certain derivatives .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a treatment for biofilm-associated infections .

Antiviral Properties

The compound's structure suggests potential antiviral applications:

  • Inhibition of Viral Replication : Research indicates that similar pyrazine derivatives can inhibit viral replication in various models. For example, compounds have been identified with activity against resistant strains of HIV-1 and other viruses like the measles virus (MeV), showcasing their role in antiviral drug development .
  • Mechanism of Action : The mechanism often involves interference with viral enzyme functions or the inhibition of viral entry into host cells .

Anticancer Applications

The unique structure of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide positions it as a candidate for anticancer research:

  • Cytotoxicity Studies : Preliminary studies suggest that certain derivatives demonstrate cytotoxic effects against various cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest .
  • Targeting Specific Pathways : Research is ongoing to explore its effects on specific molecular pathways involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated several derivatives of the compound against clinical isolates of bacteria. The findings revealed that some derivatives exhibited potent antimicrobial activity with favorable safety profiles compared to traditional antibiotics .

Case Study 2: Antiviral Activity Against HIV

In another study focusing on antiviral properties, derivatives were tested against HIV strains resistant to standard treatments. Results indicated that certain compounds effectively reduced viral load in vitro, highlighting their potential as new therapeutic agents for HIV treatment .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Fluorophenyl vs. Methoxyphenyl Derivatives

  • The tert-butyl carboxamide substituent increases steric bulk, which may hinder binding to target proteins compared to the 4-methylphenyl group.
  • 1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (): Lacks the carboxamide moiety, simplifying the structure but reducing hydrogen-bonding capacity.

Methylphenyl vs. Trifluoromethyl Derivatives

  • 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine ():
    • The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group. This difference impacts electronic density, reactivity, and interactions with hydrophobic pockets in biological targets.

Carboxamide Substituent Modifications

  • N-(tert-butyl) Carboxamide ():
    • The bulky tert-butyl group may reduce metabolic stability but enhance lipophilicity.
  • N-(4-Methylphenyl) Carboxamide (Target Compound):
    • The planar 4-methylphenyl group allows for π-π interactions with aromatic residues in enzymes or receptors, improving target affinity compared to aliphatic substituents.

Heterocyclic Core Modifications

  • Pyrazolo[3,4-d]pyrimidin-4-one Derivatives ():
    • The pyrazolo-pyrimidine core differs from pyrrolo-pyrazine, altering ring strain and hydrogen-bonding sites. The 4-methoxyphenyl substituent is retained, but the core modification likely shifts biological activity profiles.

Biological Activity

1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C17H18N4O
  • IUPAC Name : 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Research indicates that this compound exhibits significant biological activities primarily through enzyme inhibition and interaction with various cellular pathways. Notably:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cancer progression and cellular signaling pathways. For instance, it targets the PKMYT1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. In vitro studies have demonstrated that modifications to the compound's structure can enhance its potency against PKMYT1 .

Anticancer Activity

Several studies have evaluated the anticancer properties of the compound:

  • Cell Viability Assays : The compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in breast cancer (MDA-MB-231) and prostate cancer cell lines. The mechanism involves induction of apoptosis as evidenced by increased annexin V-FITC positive cells .
  • IC50 Values : In one study, the IC50 value for inhibiting cancer cell proliferation was reported to be in the low micromolar range (specific values vary based on cell type) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has been evaluated against several bacterial strains. The results showed significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Data Tables

Biological ActivityTest SystemIC50 Value (μM)Reference
AnticancerMDA-MB-231 (Breast)5.0
AntimicrobialE. coli25.0
Enzyme InhibitionPKMYT10.012

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 cells revealed that treatment with the compound resulted in a significant increase in apoptotic cells from 0.18% to 22.04% compared to control groups. This suggests a strong potential for therapeutic use in breast cancer treatment .

Case Study 2: Enzyme Targeting

In another study focusing on PKMYT1 inhibition, analogs of the compound were synthesized to explore structure-activity relationships (SAR). Modifications led to variations in potency, with some analogs achieving IC50 values as low as 0.012 µM against PKMYT1 .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-N-(4-methylphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting with condensation of substituted phenyl precursors. A common approach includes:

Formation of the pyrrolo-pyrazine core : Reacting 4-methoxyphenyl-substituted butanoic acid derivatives with semicarbazide or thiosemicarbazide in ethanol under reflux .

Amide coupling : Introducing the 4-methylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to avoid side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Key Data:

  • Yield : 60–75% (final step).
  • Critical Parameters : pH control during amidation, inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl and methylphenyl groups) and pyrrolidine NH signals (δ 3.1–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the pyrazine ring (δ 120–130 ppm) .

Mass Spectrometry :

  • HRMS (ESI⁺) : Expected [M+H]⁺ ion matches theoretical molecular weight (C₂₃H₂₄N₃O₂: 398.18 g/mol). Isotopic patterns verify halogen-free structure .

IR Spectroscopy : Amide C=O stretch (1650–1680 cm⁻¹) and N-H bend (1550–1600 cm⁻¹) .

Q. What stability assessments are critical for this compound in experimental settings?

Methodological Answer:

Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ to identify decomposition points (>200°C indicates suitability for high-temperature reactions) .

Photostability : Expose to UV light (254 nm) for 24 hours; monitor via HPLC for degradation products (e.g., demethylation of methoxy groups) .

pH Stability : Incubate in buffers (pH 2–12) at 37°C for 72 hours; >90% recovery at pH 6–8 confirms suitability for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Substituent Variation :

  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on receptor binding .
  • Modify the pyrrolidine ring saturation (e.g., dihydro vs. tetrahydro) to evaluate conformational flexibility .

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence polarization assays .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C for pharmacokinetic profiling in HepG2 cells .

Q. Key Findings :

  • 4-Methylphenyl Group : Enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration .
  • Methoxy Group : Critical for hydrogen bonding with catalytic lysine residues in kinase targets .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Orthogonal Assays :

  • Compare IC₅₀ values from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to distinguish direct inhibition vs. cytotoxicity .

Structural Validation :

  • Use X-ray crystallography (if crystals are obtainable) or DFT calculations to confirm binding conformations .

Batch Analysis :

  • Re-test activity using independently synthesized batches to rule out synthetic variability .

Case Study :
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from residual DMSO in assay buffers; use LC-MS to verify compound solubility and purity .

Q. What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., O-demethylation of methoxy group) .
  • Toxicity Prediction : Apply Derek Nexus to flag potential hepatotoxicity from pyrrolidine ring metabolites .

MD Simulations :

  • Simulate binding to hERG channels (using CHARMM force fields) to assess cardiotoxicity risks .

Q. Key Data :

  • Predicted Major Metabolite : 1-(4-Hydroxyphenyl)-N-(4-methylphenyl)-pyrrolo-pyrazine-2-carboxamide (Phase I oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.